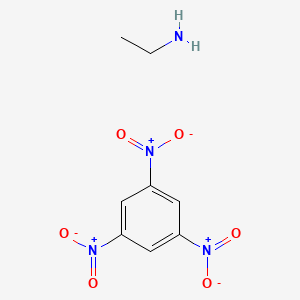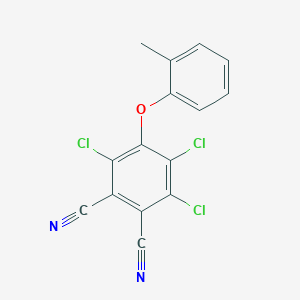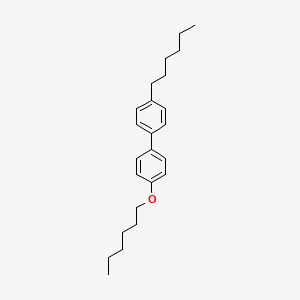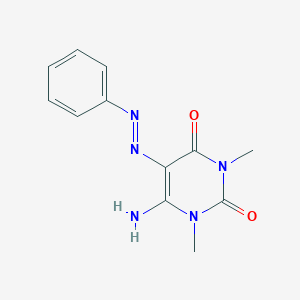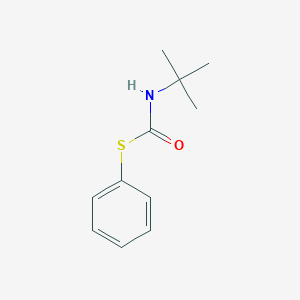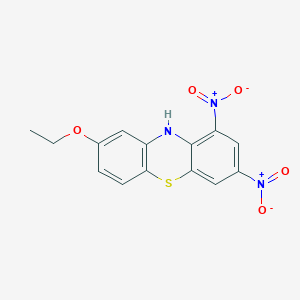
8-Ethoxy-1,3-dinitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-1,3-dinitro-10H-phenothiazine is a chemical compound with the molecular formula C14H11N3O5S It is characterized by the presence of an ethoxy group, two nitro groups, and a phenothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,3-dinitro-10H-phenothiazine typically involves the nitration of 8-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1,3-dinitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenothiazine derivatives.
Scientific Research Applications
8-Ethoxy-1,3-dinitro-10H-phenothiazine has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1,3-dinitro-10H-phenothiazine involves its interaction with molecular targets and pathways within biological systems. The nitro groups and phenothiazine core play a crucial role in its reactivity and ability to modulate biological processes. The compound may exert its effects through the generation of reactive oxygen species, inhibition of enzymes, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
8-Ethoxy-10H-phenothiazine: Lacks the nitro groups, resulting in different reactivity and applications.
1,3-Dinitro-10H-phenothiazine: Lacks the ethoxy group, affecting its solubility and chemical properties.
10H-Phenothiazine: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
8-Ethoxy-1,3-dinitro-10H-phenothiazine is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
55601-85-9 |
|---|---|
Molecular Formula |
C14H11N3O5S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
8-ethoxy-1,3-dinitro-10H-phenothiazine |
InChI |
InChI=1S/C14H11N3O5S/c1-2-22-9-3-4-12-10(7-9)15-14-11(17(20)21)5-8(16(18)19)6-13(14)23-12/h3-7,15H,2H2,1H3 |
InChI Key |
REPPUXINZBENOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


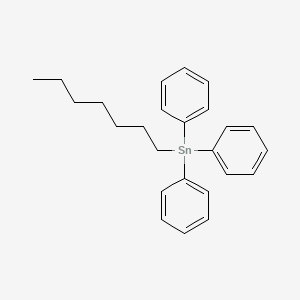




![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
